(1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
(1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring, a trifluoromethyl group, and a triazolopyrazine moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multiple steps, starting with the preparation of the indole and triazolopyrazine intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Properties
Molecular Formula |
C16H14F3N5O |
---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
(1-methylindol-2-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C16H14F3N5O/c1-22-11-5-3-2-4-10(11)8-12(22)14(25)23-6-7-24-13(9-23)20-21-15(24)16(17,18)19/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
SDDONLXWRAYDBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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